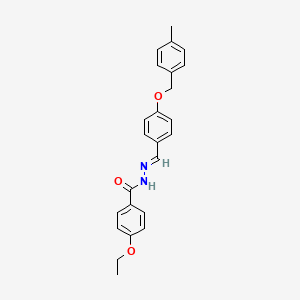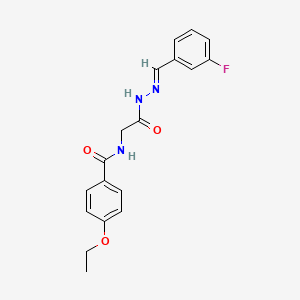
N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung gehört zur Familie der Hydrazone und zeichnet sich durch das Vorhandensein einer Hydrazone-Funktionellen Gruppe aus.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Nitrobenzaldehyd und einem Hydrazinderivat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, oft in Gegenwart eines Katalysators, um die Reaktionsgeschwindigkeit und Ausbeute zu verbessern. Der Prozess kann das Rückflussieren der Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol umfassen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann einen mehrstufigen Syntheseprozess umfassen, beginnend mit leicht verfügbaren Ausgangsmaterialien. Der Prozess umfasst die Herstellung von Zwischenverbindungen, gefolgt von deren Kondensation zur Bildung des Endprodukts. Die Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, werden sorgfältig gesteuert, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation reaction between 2-nitrobenzaldehyde and a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann zu Nitroso oder anderen oxidierten Derivaten oxidiert werden.
Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Reduktion der Nitrogruppe ein Aminderivat ergeben, während Substitutionsreaktionen verschiedene substituierte Benzamide erzeugen können .
Wissenschaftliche Forschungsanwendungen
N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese anderer komplexer organischer Verbindungen verwendet.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen werden noch untersucht, aber es wird vermutet, dass die Hydrazone-Gruppe eine entscheidende Rolle bei ihrer Aktivität spielt .
Wirkmechanismus
The mechanism of action of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the hydrazone group plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Methylphenyl)-2-(2-(2-nitrobenzyliden)hydrazino)-2-oxoacetamid
- Ethyl 2-[2-(2-nitrobenzyliden)hydrazinyl]thiazol-4-carboxylat
- (E)-N′-(2-Nitrobenzyliden)-benzolsulfonhydrazid
Einzigartigkeit
N-(2-(2-(2-Nitrobenzyliden)hydrazino)-2-oxoethyl)-4-propoxybenzamid ist durch seine spezifischen Strukturmerkmale einzigartig, wie zum Beispiel das Vorhandensein einer Propoxybenzamid-Gruppe, die es von anderen ähnlichen Verbindungen unterscheidet. Diese einzigartige Struktur trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
764652-83-7 |
|---|---|
Molekularformel |
C19H20N4O5 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H20N4O5/c1-2-11-28-16-9-7-14(8-10-16)19(25)20-13-18(24)22-21-12-15-5-3-4-6-17(15)23(26)27/h3-10,12H,2,11,13H2,1H3,(H,20,25)(H,22,24)/b21-12+ |
InChI-Schlüssel |
XHXNFQKKCNQAIZ-CIAFOILYSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12020700.png)
![2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12020705.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020711.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12020715.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020718.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020726.png)
![4-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12020734.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12020742.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B12020754.png)



![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)
